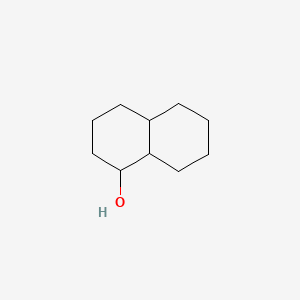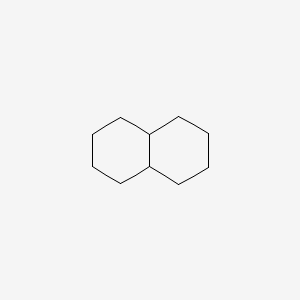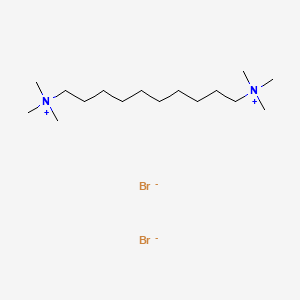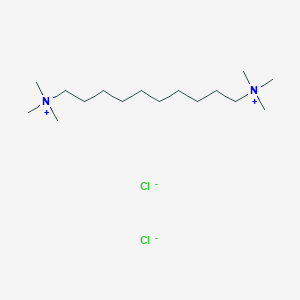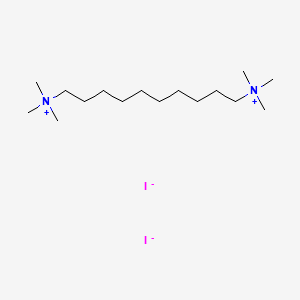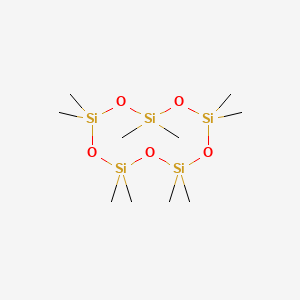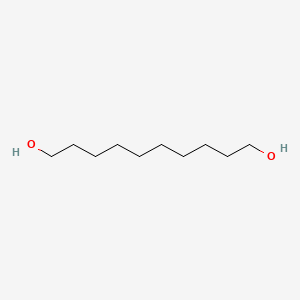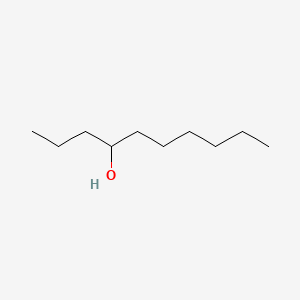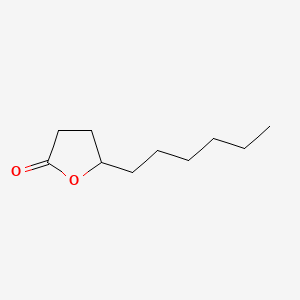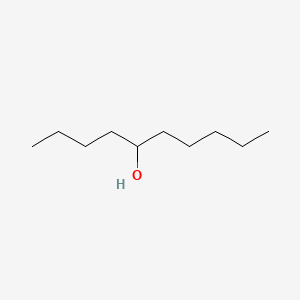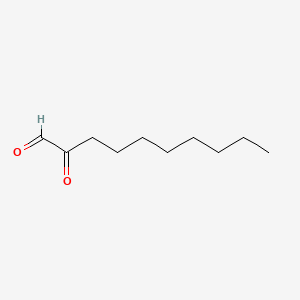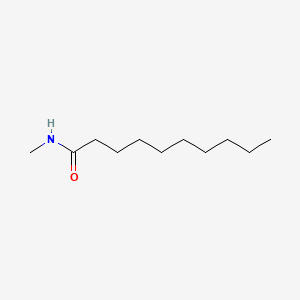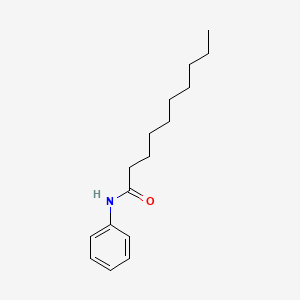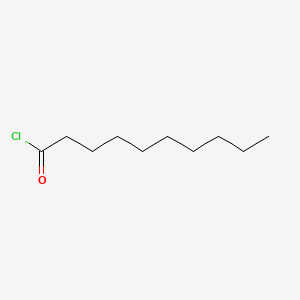
Decanoyl chloride
概要
説明
Decanoyl chloride, also known as Capric acid chloride, is a clear liquid . It is used as a reactive acylating agent in organic synthesis and is also employed in the formation of amides and esters . It enhances the activity of proleather from Bacillus sp. during the synthesis of poly (lactic acid) in organic solvents .
Synthesis Analysis
Decanoyl chloride can be synthesized from decanoic acid . The process involves the reaction of decanoic acid with oxalyl dichloride and N,N-dimethyl-formamide in dichloromethane at 0 - 20°C for 4 hours .Molecular Structure Analysis
The molecular formula of Decanoyl chloride is C10H19ClO . The molecular weight is 190.71 .Chemical Reactions Analysis
Decanoyl chloride is used in the synthesis of oligomers composed of alternating 2,6-diaminopyridine and 2,6-pyridinedicarbonyl units . It is also used as a reactive acylating agent in organic synthesis .Physical And Chemical Properties Analysis
Decanoyl chloride is a clear liquid with a density of 0.919 g/mL at 25 °C . It has a boiling point of 94-96 °C/5 mmHg . The refractive index is 1.441 .科学的研究の応用
Synthesis of Oligomers
- Scientific Field : Organic Chemistry
- Application Summary : Decanoyl chloride is used in the synthesis of oligomers composed of alternating 2,6-diaminopyridine and 2,6-pyridinedicarbonyl units .
- Methods of Application : The specific methods of application or experimental procedures would depend on the exact nature of the oligomer being synthesized. Generally, this would involve reacting Decanoyl chloride with the appropriate amines or alcohols under controlled conditions .
- Results or Outcomes : The result of this application is the formation of oligomers. The exact properties and potential uses of these oligomers would depend on their specific structure .
Enhancement of Proleather Activity
- Scientific Field : Biotechnology
- Application Summary : Decanoyl chloride enhances the activity of proleather from Bacillus sp. during the synthesis of poly (lactic acid) in organic solvents .
- Methods of Application : This would involve adding Decanoyl chloride to a solution containing proleather from Bacillus sp. and lactic acid, then allowing the reaction to proceed under controlled conditions .
- Results or Outcomes : The result of this application is an enhanced activity of proleather, which could potentially improve the efficiency of poly (lactic acid) synthesis .
Reactive Acylating Agent
- Scientific Field : Organic Synthesis
- Application Summary : Decanoyl chloride is used as a reactive acylating agent in organic synthesis .
- Methods of Application : The specific methods of application or experimental procedures would depend on the exact nature of the reaction being carried out. Generally, this would involve reacting Decanoyl chloride with the appropriate reagents under controlled conditions .
- Results or Outcomes : The result of this application is the formation of acylated compounds. The exact properties and potential uses of these compounds would depend on their specific structure .
Formation of Amides and Esters
- Scientific Field : Organic Chemistry
- Application Summary : Decanoyl chloride is employed in the formation of amides and esters .
- Methods of Application : This would involve reacting Decanoyl chloride with amines or alcohols, respectively, under controlled conditions .
- Results or Outcomes : The result of this application is the formation of amides and esters. These compounds have a wide range of potential uses in various fields, including pharmaceuticals, polymers, and materials science .
Synthesis of Alternating Oligomers
- Scientific Field : Polymer Chemistry
- Application Summary : Decanoyl chloride is used in the synthesis of oligomers composed of alternating 2,6-diaminopyridine and 2,6-pyridinedicarbonyl units .
- Methods of Application : This would involve reacting Decanoyl chloride with 2,6-diaminopyridine and 2,6-pyridinedicarbonyl under controlled conditions .
- Results or Outcomes : The result of this application is the formation of oligomers. These oligomers could have potential applications in various fields, including materials science and nanotechnology .
Synthesis of Poly (Lactic Acid)
- Scientific Field : Biotechnology
- Application Summary : Decanoyl chloride enhances the activity of proleather from Bacillus sp. during the synthesis of poly (lactic acid) in organic solvents .
- Methods of Application : This would involve adding Decanoyl chloride to a solution containing proleather from Bacillus sp. and lactic acid, then allowing the reaction to proceed under controlled conditions .
- Results or Outcomes : The result of this application is an enhanced activity of proleather, which could potentially improve the efficiency of poly (lactic acid) synthesis .
Safety And Hazards
Decanoyl chloride is corrosive and can cause severe skin burns and eye damage . It may also be corrosive to metals . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and keeping only in the original container .
将来の方向性
While specific future directions for Decanoyl chloride are not mentioned in the search results, it continues to be used in various chemical syntheses and research . Its role in the synthesis of poly (lactic acid) in organic solvents suggests potential applications in the development of biodegradable plastics .
特性
IUPAC Name |
decanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19ClO/c1-2-3-4-5-6-7-8-9-10(11)12/h2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPIVAXLHTVNRBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4059413 | |
| Record name | Decanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4059413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear light yellow liquid; [Sigma-Aldrich MSDS] | |
| Record name | Decanoyl chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20529 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Decanoyl chloride | |
CAS RN |
112-13-0 | |
| Record name | Decanoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112-13-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Decanoyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112130 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Decanoyl chloride | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Decanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4059413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Decanoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.580 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DECANOYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FJ16IN0UIM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

